Ethyl 4-methylbenzoate
Overview
Description
Ethyl 4-methylbenzoate, also known as ethyl para-toluate, is an organic ester with the molecular formula C10H12O2. It is a colorless liquid at room temperature and is commonly used as an intermediate in organic synthesis and as a plasticizer. This compound is derived from benzoic acid, with a methyl group substituted at the para position, and an ethyl ester group attached to the carboxyl group .
Mechanism of Action
Target of Action
Ethyl 4-methylbenzoate, also known as Ethyl p-toluate , is a chemical compound with the formula C10H12O2 The primary targets of this compound are not well-documented in the literature
Biochemical Pathways
It’s worth noting that similar compounds, such as methyl benzoate, have been studied for their role in the biosynthesis of floral scent compounds
Pharmacokinetics
Its boiling point is approximately 508.9 K , which may influence its absorption and distribution
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-methylbenzoate can be synthesized through the esterification of 4-methylbenzoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, which acts as a dehydrating agent to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the esterification process is often optimized by using a distillation-dehydration technique. This involves the continuous removal of water formed during the reaction to drive the equilibrium towards the formation of the ester. The reaction mixture is then subjected to alkali washing, water washing, and distillation to purify the final product, achieving yields of 92% to 95% .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products:
Oxidation: 4-methylbenzoic acid.
Reduction: 4-methylbenzyl alcohol.
Substitution: 4-nitroethylbenzoate, 4-bromoethylbenzoate, and 4-sulfoethylbenzoate.
Scientific Research Applications
Ethyl 4-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized as a plasticizer and in the production of fragrances and flavoring agents.
Comparison with Similar Compounds
Methyl benzoate: An ester of benzoic acid with a methyl group instead of an ethyl group.
Ethyl benzoate: An ester of benzoic acid with an ethyl group but without the methyl substitution on the aromatic ring.
Uniqueness of Ethyl 4-methylbenzoate: this compound is unique due to the presence of both the ethyl ester group and the para-methyl substitution on the aromatic ring. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic applications and industrial processes .
Properties
IUPAC Name |
ethyl 4-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-12-10(11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPWRAWAUYIELB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048211 | |
Record name | Ethyl 4-methylbenzoate | |
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Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; [Acros Organics MSDS] | |
Record name | Ethyl 4-methylbenzoate | |
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CAS No. |
94-08-6 | |
Record name | Ethyl 4-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl p-toluate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094086 | |
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Record name | Ethyl 4-methylbenzoate | |
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Record name | Ethyl 4-methylbenzoate | |
Source | EPA DSSTox | |
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Record name | Ethyl p-toluate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.093 | |
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Record name | ETHYL P-TOLUATE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing Ethyl 4-methylbenzoate?
A1: One of the straightforward methods involves the esterification of 4-methylbenzoic acid with anhydrous ethanol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction yields this compound and water as a byproduct.
Q2: Can this compound be used as a building block for synthesizing other compounds?
A2: Absolutely! this compound can be reacted with hydrazine hydrate to produce 4-methylbenzohydrazide. This compound serves as a versatile intermediate in organic synthesis, particularly for creating heterocyclic compounds like 1,3,4-oxadiazoles, which exhibit interesting biological activities.
Q3: How does this compound behave in bromination reactions?
A3: Interestingly, this compound exhibits distinct reactivity under different bromination conditions:
- Electrophilic Bromination: When reacted with bromine in the presence of zeolite NaY, this compound undergoes electrophilic aromatic substitution. This reaction primarily yields the para-bromo product, highlighting the directing effect of the alkoxycarbonyl group.
- Radical Bromination: Exposing this compound to bromine and light in the presence of a zeolite catalyst leads to radical bromination. In this case, the reaction primarily targets the benzylic position, producing Ethyl 4-(bromomethyl)benzoate as the major product.
Q4: Have there been any computational studies exploring the potential biological activity of this compound derivatives?
A4: Yes, research has employed molecular docking simulations to investigate potential interactions between this compound derivatives and cyclooxygenase (COX) enzymes, which are involved in inflammation processes. Specifically, a derivative incorporating a complex ring system derived from andrographolide showed promising interaction with the COX-2 enzyme, suggesting its potential as a selective COX-2 inhibitor.
Q5: What insights do crystallographic studies provide about the structure of this compound derivatives?
A5: Crystallographic analyses of various this compound derivatives, where the ethyl group is substituted with a benzotriazole moiety and various halogen-substituted benzoyl groups, reveal intriguing structural features. , , These studies shed light on:
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